molecular formula C9H2F6N4 B068596 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 175276-40-1

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B068596
CAS No.: 175276-40-1
M. Wt: 280.13 g/mol
InChI Key: WVNWOBVYCHLPGW-UHFFFAOYSA-N
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Description

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a useful research compound. Its molecular formula is C9H2F6N4 and its molecular weight is 280.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthetic Methodologies and Catalysis

Research has explored efficient synthetic pathways for creating pyrazolo[1,5-a]pyrimidine derivatives. One study demonstrated a novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica as a reusable catalyst under microwave irradiation and solvent-free conditions. This method emphasizes the efficiency and environmental benefits of using such catalysts in the synthesis of complex heterocyclic compounds (Fahime Rahmani et al., 2018).

Regioselective Synthesis

Another area of interest is the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives. A study achieved regioselective, high yield synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles by reacting N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with various cinnamonitriles and enaminones under controlled conditions. This showcases the compound’s utility in constructing polyfunctional N-heterocycles, a cornerstone in the development of pharmacologically active compounds (M. Moustafa et al., 2022).

Heterocyclic Synthesis

Research into heterocyclic synthesis using 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile as a building block has been reported. For instance, the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives by reacting the corresponding 5-amino-pyrazole-4-carbonitrile derivative with different organic reagents under varying conditions. Such studies are pivotal for the development of new materials with potential applications in medicinal chemistry and materials science (A. A. Harb et al., 2005).

Environmental Friendly Synthesis

The on-water synthesis of 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles using environmentally benign reactions highlights a shift towards more sustainable chemical synthesis methods. This protocol offers numerous advantages, including the use of water as a solvent, short reaction times, and broad substrate scope, which are critical for industrial scalability and ecological sustainability (Ravindra M. Gol et al., 2019).

Future Directions

The future directions of “5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” research could involve further exploration of its biological activity and potential applications in medicine. For instance, a preliminary biological evaluation has revealed that a number of derivatives display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .

Mechanism of Action

Target of Action

The primary target of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, also known as PHTPP, is the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors in the human body and plays a crucial role in mediating the effects of estrogen hormones .

Mode of Action

PHTPP acts as a full antagonist to ERβ, with a 36-fold selectivity for ERβ over the other main type of estrogen receptor, ERα . This means that PHTPP binds to ERβ and inhibits its activity, preventing it from responding to estrogen hormones .

Biochemical Pathways

The antagonistic action of PHTPP on ERβ affects various biochemical pathways. For instance, estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth . Therefore, by selectively blocking ERβ, PHTPP can influence these pathways and potentially enhance cell growth in certain contexts .

Pharmacokinetics

It is known that phtpp is soluble in dmso, which suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of PHTPP’s action are context-dependent. For example, in ovarian cancer cell lines SKOV3 and OV2008 that express both ERα and ERβ, PHTPP significantly enhanced cell growth . This suggests that PHTPP’s antagonistic action on ERβ can have a proliferative effect in certain types of cancer cells .

Action Environment

The action, efficacy, and stability of PHTPP can be influenced by various environmental factors. For instance, the presence of other compounds in the reaction medium can affect its activity . .

Properties

IUPAC Name

5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F6N4/c10-8(11,12)5-1-6(9(13,14)15)19-7(18-5)4(2-16)3-17-19/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNWOBVYCHLPGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371159
Record name 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-40-1
Record name 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175276-40-1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.